5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine

Description

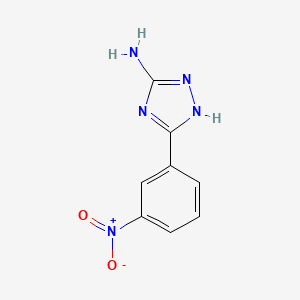

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-2-1-3-6(4-5)13(14)15/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPIRMIEKTLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389025 | |

| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59301-20-1 | |

| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal and materials science. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anticonvulsant properties.[1] The introduction of a 3-nitrophenyl substituent and a 3-amino group to this core structure presents a unique combination of functionalities that warrants detailed investigation. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to propose a robust framework for its synthesis and characterization. We present detailed, field-proven protocols for its preparation and for the systematic evaluation of its key physicochemical parameters, including spectroscopic, thermal, and solubility characteristics. This document is intended for researchers, chemists, and drug development professionals seeking to understand, synthesize, and utilize this promising compound.

Introduction and Scientific Context

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts remarkable stability and a capacity for diverse chemical interactions.[1] This versatility has made it a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The biological efficacy of triazole derivatives is often modulated by the nature of the substituents at the C3, C5, and N4 positions.

5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine incorporates three key features:

-

The 1,2,4-Triazole Core: Provides metabolic stability and acts as a scaffold for orienting functional groups.

-

The 3-Amino Group: Offers a site for hydrogen bonding and can be a crucial pharmacophore for interacting with biological targets. It also serves as a synthetic handle for further derivatization.

-

The 5-(3-Nitrophenyl) Group: The nitro group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the entire molecule. It can be a pharmacophore in its own right or serve as a precursor to an amino group via reduction, opening pathways to a new range of analogs.[2]

This guide provides the necessary protocols to synthesize and thoroughly characterize this compound, enabling its exploration for novel applications.

Molecular Structure and Core Properties

The foundational properties of this molecule are summarized below. While the molecular formula and weight are definitive, other properties must be determined experimentally using the protocols outlined in this guide.

| Property | Value / Expected Characteristic | Source / Method |

| IUPAC Name | 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine | - |

| CAS Number | 31600-47-6 | - |

| Molecular Formula | C₈H₇N₅O₂ | Calculation |

| Molar Mass | 205.17 g/mol | Calculation |

| Appearance | Expected to be a crystalline solid, likely yellow or off-white. | Analogy |

| Melting Point | Not yet determined. Expected >200 °C. | Protocol Section 4.1 |

| Solubility | Expected to be poorly soluble in water, soluble in polar aprotic solvents like DMSO, DMF. | Protocol Section 4.2 |

| pKa | Not yet determined. The amino group and triazole N-H will have distinct pKa values. | Protocol Section 4.3 |

Proposed Synthesis Methodology

Diagram of Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Expert Rationale: This two-step, one-pot-adaptable procedure is efficient. The initial formation of the amidrazone from the nitrile is a standard, high-yielding reaction. The subsequent cyclization with cyanogen bromide provides the amino group and forms the triazole ring. Dicyandiamide is a safer, though sometimes slower, alternative to cyanogen bromide.

Step 1: Synthesis of 3-Nitrobenzamide Hydrazone (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzonitrile (14.8 g, 0.1 mol) and absolute ethanol (100 mL).

-

Reaction: Add hydrazine hydrate (6.0 mL, ~0.12 mol) dropwise to the stirred suspension at room temperature.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.

-

Isolation (Optional): The intermediate can be isolated by cooling the reaction mixture and collecting the precipitate, but it is often used directly in the next step.

Step 2: Cyclization to form 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine

-

Reagent Addition: To the cooled reaction mixture containing the amidrazone intermediate, add a solution of cyanogen bromide (11.6 g, 0.11 mol) in methanol (50 mL). Caution: Cyanogen bromide is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.

-

Cyclization: Add sodium acetate (9.0 g, 0.11 mol) to the mixture and heat to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Pour the contents into 500 mL of ice-cold water with stirring.

-

Precipitation: A solid precipitate will form. Adjust the pH to ~7-8 with a dilute sodium bicarbonate solution if necessary to ensure complete precipitation.

-

Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water or DMF/water mixture to yield the pure product. Dry the final product under vacuum.

Physicochemical Characterization: Protocols and Interpretation

A rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Diagram of Characterization Workflow

Caption: Systematic workflow for physicochemical characterization.

Melting Point Determination

-

Protocol:

-

Place a small amount of the dry, crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat at a rate of 10-15 °C/min for a preliminary run, then at 1-2 °C/min for an accurate measurement.

-

Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

-

Expert Interpretation: A sharp melting point range (≤ 2 °C) is indicative of high purity. For analogous compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, melting points are reported in the 212-214 °C range.[1] The presence of the nitro group may increase this value.

Solubility Profile

-

Protocol:

-

To a series of vials, add ~10 mg of the compound.

-

Add 1 mL of a test solvent (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, DMSO, DMF) to each vial.

-

Vortex each vial for 2 minutes at room temperature.

-

Visually classify the solubility as 'Soluble', 'Partially Soluble', or 'Insoluble'.

-

-

Expert Interpretation: This compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, which is critical for NMR analysis and for preparing stock solutions for biological screening.[1] Solubility in alcohols is likely to be moderate, while it will be poor in water and non-polar solvents.

pKa Determination

-

Protocol (Potentiometric Titration):

-

Prepare a ~0.01 M solution of the compound in a suitable solvent mixture (e.g., 50:50 ethanol:water).

-

Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each addition using a calibrated pH meter.

-

Separately, titrate the same solution with standardized 0.1 M NaOH.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

-

Expert Interpretation: Two pKa values are expected. One acidic pKa for the triazole N-H proton and one basic pKa for the 3-amino group. Understanding these values is crucial for designing formulation strategies and predicting the compound's charge state at physiological pH.

Spectroscopic Analysis

Spectroscopy provides definitive structural confirmation. The following table summarizes the expected spectral data based on known values for similar structures.[3][4][5]

| Technique | Protocol Summary | Expected Observations & Interpretation |

| ¹H-NMR | Dissolve ~10-15 mg in 0.7 mL of DMSO-d₆. | - Aromatic Protons (3-Nitrophenyl): 4 protons in the range of δ 7.8-8.8 ppm, showing complex splitting patterns. The proton between the two nitro-group-influenced positions will be the most downfield. - Amino Protons (-NH₂): A broad singlet around δ 5.0-6.0 ppm.[6][7] - Triazole Proton (-NH): A broad singlet, typically downfield (> δ 13.0 ppm), similar to thiol protons in related structures.[1] |

| ¹³C-NMR | Use the same sample as for ¹H-NMR. | - Triazole Carbons (C3, C5): Two signals in the δ 145-165 ppm range.[4] - Aromatic Carbons: Six signals in the δ 120-150 ppm range. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded. |

| FTIR | Analyze a small amount of solid product using a KBr pellet or an ATR accessory. | - N-H Stretch (Amine & Triazole): Broad bands in the 3100-3400 cm⁻¹ region.[3][8] - N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C=N Stretch (Triazole Ring): Absorption around 1600-1620 cm⁻¹.[5] - Aromatic C=C Stretch: Peaks in the 1450-1580 cm⁻¹ range. |

| Mass Spec. | Use ESI or EI ionization. | - Molecular Ion Peak [M+H]⁺ or [M]⁺˙: A prominent peak at m/z 206.07 or 205.06, confirming the molecular weight. Fragmentation patterns will likely show the loss of the nitro group (NO₂). |

Potential Biological and Industrial Applications

While this specific molecule has not been extensively studied, the 1,2,4-triazole class is rich in biological activity.[9][10] Based on its structural motifs, 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine is a prime candidate for screening in several areas:

-

Anticancer Activity: Many nitrophenyl-containing compounds and aminotriazoles exhibit cytotoxic effects against cancer cell lines.[11][12]

-

Antimicrobial/Antifungal Activity: The triazole core is famously effective against fungal pathogens.[13][14]

-

Enzyme Inhibition: The structure may allow it to act as an inhibitor for various enzymes, a line of inquiry for many triazole derivatives.[15]

-

Materials Science: The aromatic and heterocyclic systems suggest potential applications as ligands for metal complexes or as building blocks for functional organic materials.[1]

Safety and Handling

As a Senior Application Scientist, I must emphasize that all new chemical entities should be handled with care, assuming they are potentially hazardous until proven otherwise.

-

General Handling: Always use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Specific toxicity data is unavailable. Aromatic nitro compounds are often toxic and can be absorbed through the skin. Avoid inhalation of dust and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine stands as a molecule of high potential, bridging the well-established biological relevance of the aminotriazole scaffold with the unique electronic properties imparted by the nitrophenyl group. This guide provides the necessary scientific foundation for its synthesis and detailed physicochemical characterization. The protocols described herein are robust, based on established chemical principles, and designed to yield reliable, high-quality data. By following these methodologies, researchers can confidently produce and characterize this compound, paving the way for its evaluation in drug discovery programs and materials science innovation.

References

-

Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

-

Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zinhny, E. M. E. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-210. [Link]

-

Abdel-Wahab, B. F., Farahat, A. A., Mabied, A. F., El-Apasery, M. A., & El-Hiti, G. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1711. [Link]

-

Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. [Link]

-

Abdel-Wahab, B. F., Farahat, A. A., Mabied, A. F., El-Apasery, M. A., & El-Hiti, G. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]

-

Younus, K. W. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(10), 1935-1954. [Link]

-

Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][13]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(1), 125-136. [Link]

-

Rusinov, V. L., Egorov, I. N., Chupakhin, O. N., & Kozhevnikov, D. N. (2020). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2020(4), M1161. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

Gümüş, F., Öcal, N., & Er, M. (2004). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Turkish Journal of Chemistry, 28(4), 431-438. [Link]

-

Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3192. [Link]

-

Ali, A., Umar, M. I., Farooq, U., Chigurupati, S., Youssef, F. S., Ashour, M. L., & Kumar, A. (2020). In silico and in vitro Approach for Design, Synthesis, and Anti-proliferative Activity of Novel Derivatives of 5-(4-Aminophenyl)-4-Substituted Phenyl-2, 4-Dihydro-3H-1, 2, 4-Triazole-3-Thione. Frontiers in Chemistry, 8, 644. [Link]

-

Bekircan, O., & Kupeli, E. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 30(3), 305-314. [Link]

-

Fares, M., & Al-Hourani, B. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 16(7), 934. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene [E]. ResearchGate. [Link]

-

SpectraBase. (n.d.). 3-Amino-1,2,4-triazole - Optional[FTIR] - Spectrum. [Link]

-

Aly, M. M., & Al-Ghamdi, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

de Oliveira, C. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Infectious Diseases. [Link]

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 14. Istanbul University Press [iupress.istanbul.edu.tr]

- 15. Buy 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine | 90349-93-2 [smolecule.com]

5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine CAS number and molecular structure

An In-Depth Technical Guide to 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological activities.[1][2] This document details the compound's core physicochemical properties, provides an authoritative synthesis pathway with mechanistic insights, explores its potential applications in drug discovery, and offers detailed experimental protocols. The content is structured to serve as a practical resource for scientists engaged in chemical synthesis and pharmaceutical research.

Compound Identification and Core Properties

5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine is identified by the CAS Number 59301-20-1.[3][4] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and execution.

| Identifier | Value | Source |

| CAS Number | 59301-20-1 | [3][4] |

| Molecular Formula | C₈H₇N₅O₂ | [3][4] |

| Molecular Weight | 205.17 g/mol | [3][4] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [3] |

Molecular Structure

The molecular architecture consists of a central 4H-1,2,4-triazole ring substituted with a 3-nitrophenyl group at position 5 and an amine group at position 3. The nitro group's electron-withdrawing nature and the triazole's hydrogen bonding capabilities are key determinants of the molecule's chemical reactivity and biological interactions.

Caption: Logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing analogous 1,2,4-triazole structures. [5] Objective: To synthesize 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine from 3-nitrobenzonitrile.

Materials:

-

3-Nitrobenzonitrile

-

N-aminoguanidine hydrochloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

n-Butanol or Dimethylformamide (DMF) as solvent

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of 3-nitrobenzonitrile (1 mmol) and N-aminoguanidine hydrochloride (1 mmol).

-

Solvent and Base Addition: Add n-butanol (10-15 mL) as the solvent. Introduce a slight excess of a base, such as potassium carbonate (K₂CO₃, ~1.5 mmol), to neutralize the HCl salt and facilitate the reaction.

-

Causality Note: The base is crucial for deprotonating the aminoguanidine, activating it as a nucleophile to attack the electrophilic carbon of the nitrile group.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

-

Purification: Dilute the cooled mixture with cold deionized water to precipitate any remaining product. [6]Filter the resulting solid using a Büchner funnel, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Drying: Dry the purified solid product in a vacuum desiccator over a drying agent like P₄O₁₀ or under vacuum at 50-60 °C.

-

Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. [1]Derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antitrypanosomal properties. [1][7]

-

Antimicrobial and Antifungal Agents: The nitrogen-rich heterocyclic system can effectively coordinate with metal ions in enzymes essential for microbial survival.

-

Anticancer Potential: Many triazole derivatives have been investigated for their ability to inhibit specific kinases or other signaling pathways implicated in cancer progression. For instance, analogs have been evaluated against various cancer cell lines, demonstrating cytotoxic activity. [5]* Antitrypanosomal Activity: Compounds featuring a 4-nitrophenyl-1,2,3-triazole scaffold have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, often with high selectivity over mammalian cells. [7]The nitro group is often critical for the mechanism of action in this context.

-

Neuroprotection: Recent studies have explored triazole derivatives for their potential in mitigating oxidative stress and neuroinflammation associated with neurodegenerative diseases like Alzheimer's. [8] The title compound, 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, combines the versatile triazole ring with a nitrophenyl moiety, making it a prime candidate for screening in these therapeutic areas. The amine group at position 3 also serves as a valuable synthetic handle for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Conclusion

5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine (CAS: 59301-20-1) is a well-defined chemical entity with significant potential as a building block in drug discovery. Its synthesis is achievable through established chemical pathways, and its structure embodies features common to many biologically active molecules. This guide provides the foundational knowledge—from its basic properties and structure to a detailed synthesis protocol and potential applications—required for researchers to effectively utilize this compound in their scientific endeavors. Further investigation into its biological profile is warranted and represents a promising avenue for the development of novel therapeutic agents.

References

-

Chemsrc. 5-Amino-3-(3-methyl-4-nitrophenyl)-1H-1,2,4-triazole. [Link]

-

ChemBK. 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine. [Link]

-

ResearchGate. Synthesis, characterization of new 5-(4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes and study of the antibacterial activity. [Link]

-

IOPscience. Synthesis, characterization of new 5-(4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. [Link]

-

J-GLOBAL. 3-Amino-5-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole. [Link]

-

MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

-

PubChem. 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. [Link]

-

ResearchGate. Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. [Link]

-

ChemSynthesis. 5-(4-nitrophenyl)-1H-1,2,3-triazole. [Link]

-

Journal of Advanced Biomedical & Pharmaceutical Sciences. Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. [Link]

-

KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

National Center for Biotechnology Information. Pyrazolo[5,1-c]t[3][4][9]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Discovery of novel coumarin triazolyl and phenoxyphenyl triazolyl derivatives targeting amyloid beta aggregation-mediated oxidative stress and neuroinflammation for enhanced neuroprotection. [Link]

Sources

- 1. Buy 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine | 90349-93-2 [smolecule.com]

- 2. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(3-Nitrophenyl)-4h-1,2,4-triazol-3-amine - CAS:59301-20-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel coumarin triazolyl and phenoxyphenyl triazolyl derivatives targeting amyloid beta aggregation-mediated oxidative stress and neuroinflammation for enhanced neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(4-Nitrophenyl)-5-phenyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

A Technical Guide to the Biological Activities of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus represents a cornerstone in heterocyclic chemistry, prized for its unique structural and electronic properties that make it a "privileged scaffold" in drug discovery. This five-membered ring containing three nitrogen atoms is a key pharmacophore in numerous clinically approved drugs, demonstrating a vast spectrum of biological activities.[1][2] Its metabolic stability, capacity for hydrogen bonding, and dipole character allow it to function as a bioisostere for amide or ester groups, enhancing interactions with biological targets like enzymes and receptors.[3][4]

This guide focuses on a specific, promising class of these compounds: 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-amine and its derivatives. The strategic inclusion of the 3-nitrophenyl group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic distribution and potential for target binding.[5] Concurrently, the 3-amino group provides a critical anchor for further chemical modification and a key site for hydrogen bond interactions, which is fundamental to many biological recognition processes. Derivatives of 3-amino-1,2,4-triazole have demonstrated superior performance in certain assays compared to their 3-thio counterparts, highlighting the importance of this functional group.[6] This guide will elucidate the synthesis, diverse biological activities, and structure-activity relationships of this important chemical series.

Section 2: Synthetic Pathways and Chemical Logic

The synthesis of the 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-amine core and its derivatives typically follows a well-established and efficient multi-step pathway. The causality behind this approach lies in the sequential construction of the heterocyclic ring system from readily available starting materials.

A common and reliable synthetic route begins with 3-nitrobenzoic acid.[7][8][9] The initial step involves the esterification of the carboxylic acid, often with methanol under acidic conditions, to protect the carboxyl group and enhance its reactivity in the subsequent step. This ester is then converted into the corresponding acid hydrazide via reaction with hydrazine hydrate, a crucial step that introduces the second nitrogen atom required for the triazole ring.

The formation of the triazole ring is achieved through a cyclization reaction. One established method involves reacting the acid hydrazide with a reagent like S-methylthiourea, which provides the necessary carbon and nitrogen atoms to complete the five-membered ring.[10] An alternative and widely used pathway for analogous thiol derivatives involves reaction with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt, which is then cyclized with an excess of hydrazine hydrate.[7][8] This latter method is particularly useful for generating the 3-thiol intermediate, which can then be converted to the 3-amine or other derivatives.

The primary amino group at the C3 position serves as a versatile handle for creating a library of derivatives, often through condensation with various aldehydes to form Schiff bases, which can be further cyclized or modified.[7][8]

Section 5: Key Experimental Protocols

The following protocols are standardized methodologies for assessing the biological activities discussed. They are presented as self-validating systems, including necessary controls.

General Protocol: Antimicrobial Susceptibility by Agar-Well Diffusion

This method provides a preliminary screening of antimicrobial activity.

[8]1. Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes. Allow to solidify. 2. Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and spread it uniformly across the agar surface using a sterile swab. 3. Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the inoculated agar. 4. Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) at a specific concentration into each well. 5. Controls: Use a well with the solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) as a positive control. 6. Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi). 7. Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

General Protocol: In Vitro Cytotoxicity by MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared in the appropriate cell culture medium) for a specified period (e.g., 48 or 72 hours).

-

Controls: Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

MTT Addition: After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).

General Protocol: Antioxidant Activity by DPPH Radical Scavenging

This assay quantifies the ability of a compound to act as a free radical scavenger.

[10][11]1. Preparation: Prepare a stock solution of DPPH in methanol. The solution should be freshly made and protected from light. 2. Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. 3. Controls: Use a reaction mixture with methanol instead of the test compound as a negative control. Use a standard antioxidant like Ascorbic Acid or Trolox as a positive control. 4. Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes. 5. Data Analysis: Measure the decrease in absorbance at ~517 nm. The scavenging of the DPPH radical by the antioxidant is observed as a change in color from deep violet to light yellow. Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Section 6: Conclusion and Future Outlook

The 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-amine scaffold is a platform of significant therapeutic potential. The derivatives exhibit a remarkable breadth of biological activities, including promising antimicrobial, anticancer, and enzyme-inhibitory properties. The strategic placement of the electron-withdrawing nitro group on the phenyl ring, combined with the versatile 3-amino functional group, provides a powerful framework for developing potent and selective therapeutic agents.

Future research should focus on several key areas:

-

Expansion of Derivative Libraries: Systematic modification at the C3-amino and N4-positions to further optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed biological effects, particularly for the most potent anticancer and antimicrobial compounds.

-

In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Computational Modeling: Employing molecular docking and QSAR studies to rationalize the observed activities and guide the design of next-generation derivatives with improved therapeutic indices.

By leveraging these strategies, the full potential of this versatile chemical scaffold can be harnessed to address pressing challenges in modern medicine.

Section 7: References

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

-

Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives. PubMed. [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI. [Link]

-

Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. [Link]

-

Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska farmacie. [Link]

-

Antibacterial activity of some selected 1,2,4-triazole derivatives against standard, environmental, and medical bacterial strains. Basrah Journal of Science. [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. [Link]

-

Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H--t[5][7][12]riazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]

-

Synthesis, Biochemical Evaluation and Rationalisation of the Inhibitory Activity of a Series of 4-Substituted Phenyl Alkyl Triazole-Based Compounds as Potential Inhibitors of 17α-Hydroxylase/17,20-Lyase (P45017α). ResearchGate. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. Istanbul University Press [iupress.istanbul.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 11. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Introduction

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine. Each section will include a detailed experimental protocol, a thorough interpretation of the predicted spectra, and the scientific rationale underpinning these predictions, grounded in authoritative sources and data from analogous compounds.

Molecular Structure

Caption: Molecular structure of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment of magnetically active nuclei. For 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as it can solubilize a wide range of organic compounds and its residual solvent peak does not typically interfere with the signals of interest. Furthermore, labile protons, such as those on the amine and triazole nitrogen, are more likely to be observed in DMSO-d₆.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-15 ppm.

-

Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration where necessary.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-180 ppm.

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals, simplifying the spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | NH (Triazole) | The acidic proton on the triazole ring is expected to be significantly deshielded and will likely appear as a broad singlet. Similar NH protons in related 1,2,4-triazoles have been observed in this region[1]. |

| ~8.6 | t, J ≈ 2.0 Hz | 1H | H-2' (Nitrophenyl) | This proton is ortho to the nitro group and meta to the triazole ring. The triplet multiplicity arises from coupling to H-4' and H-6'. |

| ~8.2 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' (Nitrophenyl) | This proton is ortho to the triazole and ortho to the nitro group, leading to significant deshielding. It will show coupling to H-5' (large), H-4' (small), and H-2' (small). |

| ~8.0 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' (Nitrophenyl) | This proton is para to the triazole and ortho to the nitro group. It will exhibit coupling to H-5' (large), H-6' (small), and H-2' (small). |

| ~7.7 | t, J ≈ 8.0 Hz | 1H | H-5' (Nitrophenyl) | This proton is meta to both the triazole and nitro groups. The triplet multiplicity is due to coupling with H-4' and H-6'. |

| ~6.0 | br s | 2H | NH₂ (Amine) | The protons of the primary amine will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. In DMSO-d₆, these protons are readily observable. |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-3 (Triazole) | The carbon atom attached to the amine group in the triazole ring is expected to be in this region. |

| ~155 | C-5 (Triazole) | The carbon atom of the triazole ring bonded to the nitrophenyl group will also be in the downfield region. |

| ~148 | C-3' (Nitrophenyl) | The carbon atom directly bonded to the nitro group is significantly deshielded. |

| ~135 | C-1' (Nitrophenyl) | The ipso-carbon attached to the triazole ring. |

| ~130 | C-5' (Nitrophenyl) | Aromatic CH carbon. |

| ~125 | C-6' (Nitrophenyl) | Aromatic CH carbon. |

| ~122 | C-4' (Nitrophenyl) | Aromatic CH carbon. |

| ~120 | C-2' (Nitrophenyl) | Aromatic CH carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine will be characterized by the vibrational modes of its amine, nitro, and triazole moieties.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium-Strong, Broad | N-H stretching (NH₂) | The primary amine group will show two distinct stretching bands in this region, corresponding to symmetric and asymmetric vibrations. Similar N-H stretches are observed in related amino-triazoles[2]. |

| ~3100 | Medium-Weak | N-H stretching (Triazole) | The N-H stretch of the triazole ring is expected in this region. |

| ~3050 | Weak | C-H stretching (Aromatic) | Characteristic C-H stretching vibrations of the aromatic ring. |

| 1620-1580 | Medium-Strong | C=N stretching (Triazole) | Vibrations of the C=N bonds within the triazole ring. |

| 1550-1510 | Strong | Asymmetric NO₂ stretching | The asymmetric stretch of the nitro group is a very strong and characteristic absorption. |

| 1360-1320 | Strong | Symmetric NO₂ stretching | The symmetric stretch of the nitro group is another strong and readily identifiable band. |

| ~850 | Medium | C-N stretching (Nitro) | The stretching vibration of the C-N bond of the nitro group. |

| ~750 | Medium-Strong | C-H bending (Aromatic) | Out-of-plane bending vibrations for the meta-substituted phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar, non-volatile compounds like the target molecule, and it typically produces a strong signal for the protonated molecule [M+H]⁺.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For structural information, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and analyze the resulting fragment ions.

-

-

Data Processing: The data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their m/z values.

Predicted Mass Spectrometry Data

-

Molecular Weight: C₈H₇N₅O₂ = 205.17 g/mol

-

Predicted [M+H]⁺: m/z 206.07

-

Key Fragmentation Pathways: In an MS/MS experiment, the protonated molecule (m/z 206) would likely undergo fragmentation. Plausible fragmentation patterns include:

-

Loss of NO₂ (46 Da) to give a fragment at m/z 160.

-

Loss of NH₃ (17 Da) from the triazole ring to give a fragment at m/z 189.

-

Cleavage of the triazole ring, leading to various smaller fragments.

-

Spectroscopic Analysis Workflow

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine. By integrating data from NMR, IR, and Mass Spectrometry, researchers can confidently elucidate the molecular structure. The predictive nature of the data presented herein, based on sound chemical principles and extensive comparison with related, well-characterized molecules, serves as a reliable blueprint for the interpretation of actual experimental results. This multi-faceted spectroscopic approach ensures the scientific integrity required for advancing research in drug development and materials science.

References

-

ResearchGate. (PDF) Synthesis, characterization of new 5-(4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes and study of the antibacterial activity. [Link]

-

MDPI. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

-

MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

Sources

In Silico Modeling and Docking Studies of Nitrophenyl-Substituted Triazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacophoric properties and its presence in numerous clinically approved drugs.[1] The strategic incorporation of a nitrophenyl moiety can significantly modulate the electronic and steric properties of triazole derivatives, making them promising candidates for targeted therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the in silico modeling and molecular docking workflows employed in the rational design and evaluation of nitrophenyl-substituted triazoles. We will delve into the causality behind key experimental choices, from target selection and ligand preparation to the intricacies of docking simulations and post-docking analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for the accelerated discovery of novel triazole-based therapeutics.

Introduction: The Rationale for Targeting Nitrophenyl-Substituted Triazoles

The convergence of the triazole ring system with a nitrophenyl substituent creates a unique chemical entity with significant therapeutic potential. The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide bonds, capable of participating in a wide array of non-covalent interactions such as hydrogen bonding, dipole-dipole, and π-stacking interactions.[2][3] This versatility allows for effective binding to a diverse range of biological targets.[1][4] The addition of a nitrophenyl group introduces a strong electron-withdrawing nitro (-NO2) group, which can influence the molecule's overall electronic distribution, polarity, and potential for specific interactions within a protein's active site. Furthermore, the phenyl ring provides a scaffold for further functionalization to enhance target specificity and pharmacokinetic properties.

Recent studies have highlighted the promise of nitrophenyl-substituted triazoles in various therapeutic areas. For instance, certain derivatives have been investigated as potential anti-inflammatory agents by targeting enzymes like phosphodiesterase 4 (PDE4).[5] Others have shown potential as antitrypanosomal agents, demonstrating the broad applicability of this chemical class.[6] The rational design of these compounds is heavily reliant on computational techniques to predict their binding affinity and mode of interaction with specific biological targets, thereby guiding synthetic efforts and minimizing costly and time-consuming experimental screening.[7][8]

The In Silico Drug Design Workflow: A Conceptual Overview

The computational investigation of nitrophenyl-substituted triazoles follows a structured workflow designed to predict and analyze their interaction with a biological target. This process is iterative and often integrated with experimental validation.

Caption: A generalized workflow for in silico drug design.

Methodologies: A Step-by-Step Technical Protocol

This section provides a detailed, field-proven protocol for conducting molecular docking studies of nitrophenyl-substituted triazoles. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Target Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results. The X-ray crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).

Protocol:

-

PDB Structure Acquisition: Download the 3D crystal structure of the target protein (e.g., PDB ID: 2Y9X for tyrosinase, PDB ID: 5LYJ for tubulin).[9][10]

-

Protein Clean-up:

-

Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is crucial as their presence can interfere with the docking algorithm.

-

Handle Missing Residues/Atoms: Use software like Schrödinger's Protein Preparation Wizard or Discovery Studio to add missing side chains or loop regions. This ensures a complete and accurate representation of the protein.

-

-

Protonation and Charge Assignment:

-

Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign Protonation States: Determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4). This is critical for accurate modeling of electrostatic interactions.

-

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This step ensures a low-energy and stable conformation of the receptor.

Ligand Preparation

Accurate 3D representation of the nitrophenyl-substituted triazole ligands is essential for successful docking.

Protocol:

-

2D to 3D Conversion: Draw the 2D structures of the triazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.

-

Ligand Optimization:

-

Tautomeric and Ionization States: Determine the most likely tautomeric and ionization states of the ligands at physiological pH.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structures using a suitable force field (e.g., OPLS, MMFF94). This ensures that the ligands are in a low-energy conformation before docking. Quantum chemical calculations using Density Functional Theory (DFT) can also be employed for more accurate geometry optimization.[11][12]

-

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The choice of docking software and algorithm is critical. AutoDock, Glide (Schrödinger), and GOLD are commonly used programs.

Protocol:

-

Grid Generation: Define a docking grid box around the active site of the target protein. The grid should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

-

Docking Algorithm Selection: Choose a suitable docking algorithm. For example, AutoDock Vina uses a Lamarckian genetic algorithm.[13]

-

Execution of Docking: Dock the prepared library of nitrophenyl-substituted triazoles into the defined grid box of the target protein. The software will generate a series of possible binding poses for each ligand.

-

Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses are then ranked based on their scores.[4]

Caption: A schematic of the molecular docking process.

Results and Interpretation: From Data to Insights

The output of a docking study is a wealth of data that requires careful analysis to extract meaningful insights.

Binding Affinity and Pose Analysis

The primary quantitative output is the binding affinity or docking score. A more negative value generally indicates a stronger predicted binding affinity.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| NPT-01 | Aromatase | -9.96 | PHE221, TRP224, ARG115 |

| NPT-02 | Tubulin | -7.54 | LYS352, ASN258, ALA316 |

| NPT-03 | KDM5A | -11.04 | TYR499, HIS501, PHE561 |

| NPT-04 | HDAC2 | -8.7 | HIS142, HIS143, GLY150 |

Note: The data in this table is illustrative and compiled from various studies on triazole derivatives to showcase typical results.[4][13][14]

Beyond the score, visual inspection of the top-ranked poses is crucial. Analyze the non-covalent interactions between the ligand and the protein, such as:

-

Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

-

Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and protein.

-

Pi-Pi Stacking: Look for interactions between aromatic rings.

-

Halogen Bonds: If applicable, identify interactions involving halogen atoms.

The nitrophenyl group can participate in various interactions. The nitro group, being electron-withdrawing, can act as a hydrogen bond acceptor. The phenyl ring can engage in hydrophobic and pi-pi stacking interactions.

In Silico ADMET Prediction

A promising binding affinity does not guarantee a successful drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical.

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[15]

-

Aqueous Solubility: Affects absorption and distribution.

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.[16]

-

Toxicity Prediction: Assess potential for mutagenicity, carcinogenicity, and other toxic effects.[17]

Various online tools and software packages (e.g., SwissADME, ProTox-II) can be used for these predictions.[18]

Conclusion and Future Perspectives

In silico modeling and molecular docking are indispensable tools in the modern drug discovery pipeline for nitrophenyl-substituted triazoles. These computational approaches provide a robust framework for understanding structure-activity relationships, prioritizing compounds for synthesis, and identifying potential liabilities early in the development process.[7] The integration of molecular dynamics simulations can further refine the understanding of ligand-protein interactions and the stability of the complex over time.[19] As computational power and algorithm accuracy continue to improve, the predictive power of these methods will undoubtedly play an even more significant role in the rational design of the next generation of triazole-based therapeutics.

References

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). ijcrcps. Retrieved from [Link]

-

Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek. Retrieved from [Link]

-

Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. Retrieved from [Link]

-

Molecular docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic Acid linked with Para nitro Phenyl group. (2025). Advanced Journal of Chemistry, Section A, 8(1), 1-1. Retrieved from [Link]

-

Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2025). Iraqi Journal of Bioscience and Biomedical, 2(1), 1-1. Retrieved from [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry, 16(1), 104431. Retrieved from [Link]

-

Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). PubMed. Retrieved from [Link]

-

ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors. (n.d.). IDAAM Publications. Retrieved from [Link]

-

Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). MDPI. Retrieved from [Link]

-

Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. (2020). ResearchGate. Retrieved from [Link]

-

COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. Retrieved from [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program). (2025). Journal. Retrieved from [Link]

-

Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. (2019). PubMed Central. Retrieved from [Link]

-

Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. (2009). Molecules, 14(2), 893-904. Retrieved from [Link]

-

Admet Analysis of Triazole Derivative: A Theoretical Investigation Towards Its Evaluation As A Drug Candidate. (n.d.). Scribd. Retrieved from [Link]

-

ADME and toxicity prediction studies of triazoles (4a-j). (n.d.). ResearchGate. Retrieved from [Link]

-

Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. (2023). MDPI. Retrieved from [Link]

-

Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. (2023). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). National Institutes of Health (NIH). Retrieved from [Link]

-

MOLECULAR DOCKING OF 4-AZIDO-2-(4-SUBSTITUTED-PHENYL)-5-(2-NITROPHENYL)-2H-1,2,3-TRIAZOLES. (n.d.). ResearchGate. Retrieved from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). National Institutes of Health (NIH). Retrieved from [Link]

-

In Silico Studies of (Z)-3-(2-Chloro-4-Nitrophenyl)-5-(4-Nitrobenzylidene)-2-Thioxothiazolidin-4-One Derivatives as PPAR-γ Agonist: Design, Molecular Docking, MM-GBSA Assay, Toxicity Predictions, DFT Calculations and MD Simulation Studies. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved from [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Molecular Biosciences, 7, 586540. Retrieved from [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Egyptian Journal of Chemistry, 64(11), 6433-6443. Retrieved from [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). National Institutes of Health (NIH). Retrieved from [Link]

-

An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (2023). Pharmacia, 70(1), 161-178. Retrieved from [Link]

-

IN-SILICO DESIGN OF NEW TRIAZOLE ANALOGS USING QSAR AND MOLECULAR DOCKING MODELS. (2021). RHAZES: Green and Applied Chemistry, 11, 48-61. Retrieved from [Link]

-

Design and Click Synthesis of Novel 1- Substituted-4-(3,4-Dimethoxyphenyl)-1 H -1,2,3-Triazole Hybrids for Anticancer Evaluation and Molecular Docking. (2022). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of 1-Substituted-4-(4-Nitrophenyl)-[4][20][21]triazolo[4,3-a]quinazolin-5(4H)-ones as a New Class of Antihistaminic Agents. (2025). ResearchGate. Retrieved from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 4. ijcrcps.com [ijcrcps.com]

- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbbuon.edu.iq [ijbbuon.edu.iq]

- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irjweb.com [irjweb.com]

- 12. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cal-tek.eu [cal-tek.eu]

- 14. ajchem-a.com [ajchem-a.com]

- 15. scribd.com [scribd.com]

- 16. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide to Target Identification and Validation

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific analogue, 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, presents a compelling case for in-depth investigation into its therapeutic targets. The incorporation of a 3-nitrophenyl moiety onto the triazole core introduces unique electronic and steric properties that can significantly influence its interaction with biological macromolecules. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic targets of this compound. We will delve into promising avenues in oncology and infectious diseases, drawing upon evidence from structurally related molecules, and present a robust, multi-pronged experimental strategy for target identification and validation, integrating both computational and in vitro methodologies.

Introduction: The 1,2,4-Triazole Scaffold and the Significance of the 3-Nitrophenyl Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a privileged structure in drug discovery due to its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. This scaffold is present in a wide array of approved drugs with diverse therapeutic applications.

The functionalization of the triazole ring is a key determinant of its biological activity. The presence of a nitrophenyl group, in particular, has been associated with potent bioactivity in various contexts. The nitro group is a strong electron-withdrawing group, which can influence the overall electronic distribution of the molecule, potentially enhancing its binding affinity to specific biological targets. Furthermore, the position of the nitro group on the phenyl ring is crucial. The meta substitution in 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine may confer a distinct conformational profile compared to its ortho or para isomers, leading to a unique target interaction landscape.

Potential Therapeutic Arenas and Hypothesized Molecular Targets

Based on the extensive literature on 1,2,4-triazole derivatives, two primary therapeutic areas emerge as highly promising for the investigation of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine: oncology and infectious diseases.

Oncology: Targeting Cellular Proliferation and Survival

The 1,2,4-triazole nucleus is a common feature in a number of anticancer agents. Structurally similar compounds to 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine have demonstrated significant antiproliferative activity, suggesting a high probability of this compound exhibiting similar effects.

Hypothesized Molecular Targets in Oncology:

-

Tubulin: The microtubule network, composed of tubulin polymers, is a critical component of the cytoskeleton and is essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Studies on analogs such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines have suggested that they may exert their anticancer effects by inhibiting tubulin polymerization.[1][2] Molecular docking studies have indicated that these compounds can bind to the colchicine-binding site of tubulin, thereby disrupting microtubule formation and inducing cell cycle arrest and apoptosis.

-

Kinases: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The 1,2,4-triazole scaffold can act as a hinge-binding motif for many kinases. Identifying the specific kinases inhibited by 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine could unveil novel therapeutic opportunities.

-

Other Potential Targets: Other enzyme families implicated in cancer and known to be targeted by triazole derivatives include topoisomerases and carbonic anhydrases.

Infectious Diseases: Combating Microbial Pathogens

The 1,2,4-triazole scaffold is famously present in several antifungal agents (e.g., fluconazole). Beyond fungal infections, derivatives of this scaffold have also shown promise as antibacterial and antiparasitic agents. The 3-nitrophenyl substitution has been specifically linked to enhanced antimicrobial properties in related molecules.[3][4]

Hypothesized Molecular Targets in Infectious Diseases:

-

Bacterial Enzymes: The antibacterial activity of triazole derivatives can be attributed to the inhibition of essential bacterial enzymes. For instance, compounds with a nitrophenyl-triazole core have demonstrated potent activity against various bacterial strains.[4] Potential targets include enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways unique to bacteria.

-

Fungal Ergosterol Biosynthesis: A primary mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

-

Parasitic Enzymes: Triazole derivatives have also been explored for their activity against protozoan parasites. For example, compounds bearing a 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold have shown promising antitrypanosomal activity.[5]

A Strategic Workflow for Target Identification and Validation

A systematic and multi-faceted approach is crucial for the successful identification and validation of the therapeutic targets of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine. The following workflow integrates computational and experimental methodologies.

Caption: A generalized workflow for a biochemical enzyme inhibition assay.

Protocol 5: Cell-Based Mechanistic Assays

-

Assay Selection: Choose assays that can probe the cellular consequences of inhibiting the identified target.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for tubulin inhibitors).

-

Apoptosis Assays: Employ techniques like Annexin V/PI staining to detect programmed cell death.

-

Western Blotting: Analyze the expression levels of proteins involved in the targeted pathway to confirm on-target effects.

-

-

Experimental Setup: Treat cells with the compound at various concentrations and time points.

-

Data Interpretation: Correlate the observed cellular effects with the biochemical inhibition data.

-

Causality: These assays link the direct inhibition of the target protein to a measurable cellular phenotype, strengthening the target validation.

Conclusion and Future Directions